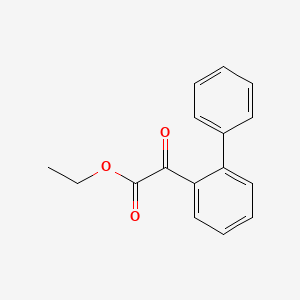

cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

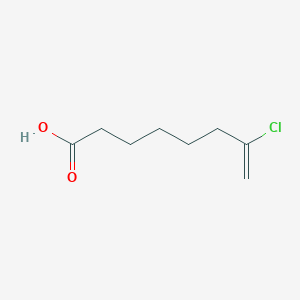

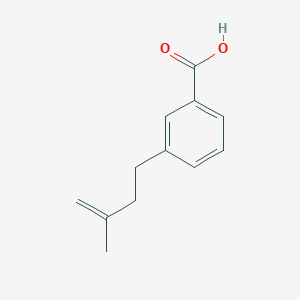

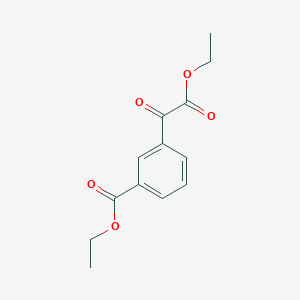

“Cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It is not chirally pure, meaning it contains a mixture of enantiomers . The compound has a CAS Number of 732253-41-7 . It has a molecular weight of 232.28 and its IUPAC name is (1R,2S)-2-(3-methylbenzoyl)cyclopentanecarboxylic acid . The compound is a white solid .

Molecular Structure Analysis

The InChI code for “cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid” is 1S/C14H16O3/c1-9-4-2-5-10(8-9)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12+/m0/s1 . The InChI key is LCRAIEWQRNEROC-NWDGAFQWSA-N .Physical And Chemical Properties Analysis

The physical form of “cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid” is a white solid . Its molecular weight is 232.28 . The compound has a density of 1.195g/cm3 and a boiling point of 412.8ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

This compound could serve as an intermediate in the synthesis of various drugs due to its structural properties. Cyclopentane carboxylic acids are known to be key precursors in synthesizing anti-inflammatory drugs like ibuprofen .

Nanotechnology

Carboxylic acids have been used for surface modification of nanoparticles and nanostructures such as carbon nanotubes and graphene. The compound may have similar applications due to its carboxylic acid group .

Organic Synthesis

Carboxylic acids are active in organic reactions, including substitution, elimination, oxidation, and coupling. Therefore, cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid could be utilized in the synthesis of small molecules or macromolecules .

Catalysis

Cyclopentane carboxylic acids have been explored for their catalytic properties. This compound might be investigated for its potential as a catalyst in various chemical reactions .

Environmental Sustainability

Research is being conducted to find more sustainable methods of synthesizing cyclopentane carboxylic acids. This compound could be part of such research, focusing on reducing energy consumption and environmental impact .

Material Science

Energy Storage

Carboxylic acids have found applications in energy storage systems. The subject compound might be researched for use in energy storage materials due to its structural characteristics .

Drug Delivery Systems

The compound’s properties might make it suitable for research into drug delivery systems, particularly if it can be modified to enhance solubility or binding with target molecules .

Propiedades

IUPAC Name |

(1R,2S)-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-9-4-2-5-10(8-9)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRAIEWQRNEROC-NWDGAFQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641305 |

Source

|

| Record name | (1R,2S)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |

CAS RN |

732253-41-7 |

Source

|

| Record name | (1R,2S)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.